![molecular formula C23H28N4O B2509498 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide CAS No. 2097903-82-5](/img/structure/B2509498.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound 5H,6H,7H-cyclopenta[c]pyridazin-3-amine, the InChI code is 1S/C7H9N3/c8-7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2,(H2,8,10) . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Diagnostic and Therapeutic Applications in Oncology
Research has highlighted the potential of certain σ receptor ligands, like 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), as lead candidates for therapeutic and/or diagnostic applications in oncology. The efforts to design novel analogues with reduced lipophilicity for improved utility suggest a pathway toward developing potent imaging agents, potentially for positron emission tomography (PET) radiotracers, aimed at tumor diagnosis and therapy monitoring (Abate et al., 2011).
Antimicrobial and Antioxidant Activities
The synthesis of new polyfunctionally substituted tetrahydronaphthalene derivatives has shown promising results in antimicrobial and antioxidant activities. Specific derivatives exhibited significant potency against liver cancer cells, as well as higher scavenging potency than ascorbic acid, indicating their potential in developing new chemotherapeutic agents with dual functions (Hamdy et al., 2013).
Development of PET Radiotracers
The design of hybrid structures between high-affinity σ2 receptor ligands has been explored for the development of PET radiotracers. Such studies are crucial for advancing diagnostic tools in oncology, particularly for identifying and quantifying tumor growth and response to therapy. While excellent selectivities were achieved, the interaction with P-glycoprotein (P-gp) suggests a nuanced approach is needed when considering tumors that overexpress P-gp (Abate et al., 2011).
Antitubercular Agents
Efforts to seek potent anti-tubercular agents have led to the design and synthesis of novel benzamide derivatives, showcasing significant activity against Mycobacterium tuberculosis. This research area underscores the ongoing need for new drugs in the fight against tuberculosis, particularly in creating compounds with specific inhibitory concentrations that are non-toxic to human cells (Srinivasarao et al., 2020).
properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c28-23(24-21-10-3-6-16-5-1-2-8-19(16)21)17-11-13-27(14-12-17)22-15-18-7-4-9-20(18)25-26-22/h1-2,5,8,15,17,21H,3-4,6-7,9-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRULUNOMYVOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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